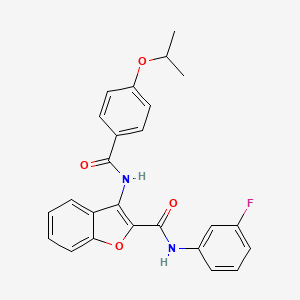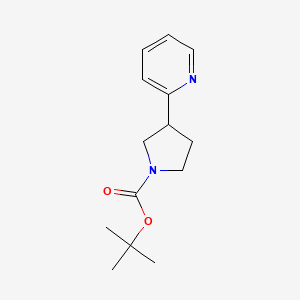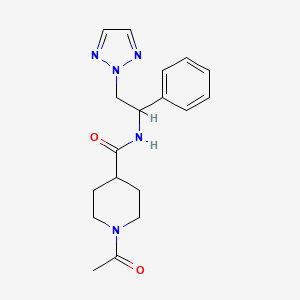![molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3](/img/structure/B2688552.png)
1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a compound with the IUPAC name 2-{2-[imino(2-pyridinyl)methyl]hydrazino}-2-oxoacetamide . It has a molecular weight of 207.19 .
Molecular Structure Analysis
The compound has the molecular formula C8H9N5O2 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .Physical And Chemical Properties Analysis
“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a solid substance . It has a molecular weight of 207.19 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .Wissenschaftliche Forschungsanwendungen
Reactions with Pyridine N-oxides and Derivatives
Research on reactions involving pyridine N-oxides and pyrazine di-N-oxides with formamide has shown that carbamoylation primarily occurs at the aromatic ring, resulting in the loss of the N-oxide oxygen atom. This process leads to the formation of 2- and 4-pyrimidinyl derivatives in certain conditions, illustrating the compound's role in synthesizing polycyclic N-hetero compounds (Hirota, Namba, & Sasaki, 1987).
Synthesis of V-triazolo(4,5-d)pyrimidines
The compound has been used in the synthesis of V-triazolo(4,5-d)pyrimidines, demonstrating its utility in creating 2-benzyl-V-triazolo derivatives through a series of reactions involving benzyl chloride, hydrazine hydrate, and various other agents. This process underscores its significance in preparing compounds with potential biological activities (Albert & Thacker, 1972).
Development of Pyrimido and Pyrazolo Derivatives
The reduction and subsequent reactions of specific compounds with formamide have led to the synthesis of pyrimido[5,4-b]quinuclidine derivatives and 7-hydroxypyrazolo[4,3-b]quinuclidine, showcasing the compound's role in developing novel heterocyclic compounds with potential for further chemical and pharmacological exploration (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).
Antimicrobial Thienopyridine, Pyrazolopyridine, and Pyridothienopyrimidine Derivatives
The synthesis and evaluation of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives have been reported. These compounds were obtained through S-alkylation followed by cyclization in a basic medium or reaction with formamide. Their structural determination was achieved through elemental analysis and spectral data, contributing to the search for new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).
Highly Regioselective Carbamoylation
A study demonstrated the use of hydrazinecarboxamides as a new class of carbamoylating agents through a dehydrazinative Minisci reaction. This process enabled the highly regioselective carbamoylation of electron-deficient nitrogen heteroarenes, including pyridine and quinoline, with hydrazinecarboxamide hydrochlorides. The results offer a novel pathway for the synthesis of nitrogen-heteroaryl carboxamides, highlighting the compound's versatility in organic synthesis (He, Huang, & Tian, 2017).
Safety and Hazards
The compound is classified under the GHS07 category. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDTXMRVTTUPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)